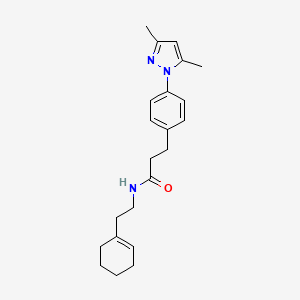

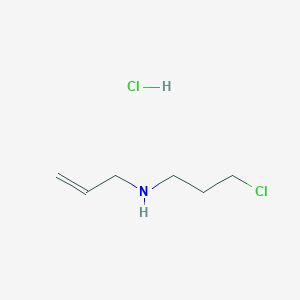

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which are structurally related to the compound , involves the reaction of specific pyrazole derivatives with aromatic amines. In one study, the synthesis of a series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides was achieved by reacting 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines . This method could potentially be adapted for the synthesis of "N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of a fentanyl analogue was determined using X-ray crystallography, and its characterization was further supported by (1)H- and (13)C-NMR spectroscopy . Similarly, the structure of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was elucidated using IR, 1H NMR, HRMS, and X-ray crystal diffraction . These techniques would be applicable for analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives often lead to the formation of compounds with significant biological activities. For example, the synthesized N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were evaluated for their immunomodulating activity, indicating that these compounds can interact with biological systems in a meaningful way . The antiinflammatory, analgesic, antipyretic, and platelet antiaggregating activities of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides also demonstrate the potential for diverse chemical reactions and interactions within a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their structural characteristics and the outcomes of their chemical reactions. The compounds synthesized in the studies exhibit properties that are conducive to biological activity, such as the ability to enhance macrophage cytotoxicity or to exhibit antiinflammatory and analgesic effects . The detailed physical properties, such as solubility, melting points, and stability, would need to be determined experimentally for "this compound".

Scientific Research Applications

Anticancer Applications

- A study by Alam et al. (2016) designed and synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds, evaluating their cytotoxicity against a panel of cancerous cell lines and their topoisomerase IIα inhibitory activity. The compounds exhibited significant cytotoxicity, with one analogue showing superior activity, indicating the potential of pyrazole derivatives as anticancer agents (Alam et al., 2016).

Antimicrobial Applications

- El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities. Their findings highlighted compounds with significant activity against liver and breast cell lines, as well as antibacterial and antifungal properties, showcasing the versatility of pyrazole-based compounds in biomedical research (El‐Borai et al., 2013).

Synthesis and Evaluation of Novel Compounds

- Kendre et al. (2015) prepared a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, assessing their antibacterial and antifungal activities. Some compounds were also screened for anti-inflammatory activity, indicating the potential of these derivatives in developing new therapeutic agents (Kendre et al., 2015).

Bioinorganic Chemistry

- Asegbeloyin et al. (2014) synthesized N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, exploring their cytotoxic and antimicrobial activities. The study provides insights into the potential of pyrazole-based ligands in the development of new bioactive metal complexes with applications in cancer therapy and microbial infection control (Asegbeloyin et al., 2014).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-17-16-18(2)25(24-17)21-11-8-20(9-12-21)10-13-22(26)23-15-14-19-6-4-3-5-7-19/h6,8-9,11-12,16H,3-5,7,10,13-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPPCINXJOTHPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCC3=CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)